Home > Products > Screening Compounds P45056 > 9-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine
9-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine - 2549050-75-9

9-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine

Catalog Number: EVT-6585686
CAS Number: 2549050-75-9
Molecular Formula: C16H17N9
Molecular Weight: 335.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

{3-[4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]-1-ethylsulfonyl-azetidin-3-yl}-acetonitrile Dichloroacetate

  • Compound Description: This compound is a novel salt and a potent Janus kinase (JAK) inhibitor, exhibiting selective action on JAK3. It holds potential for treating autoimmune diseases like rheumatoid arthritis, psoriatic arthritis, and juvenile arthritis. []
  • Relevance: This compound shares the 7H-pyrrolo[2,3-d]pyrimidin-4-yl moiety with the target compound, 9-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine. Both compounds feature this specific heterocyclic system as a key structural element.

N-[4-(2-[2-Amino-3,4-dihydro-4-oxo-7H-pyrrolo(2,3-d)pyrimidin-5-yl]ethyl)benzoyl]-L-glutamic Acid (ALIMTA, LY231514, MTA)

  • Compound Description: This compound, also known as ALIMTA, is an established antifolate drug used in cancer treatment. The paper describes a new synthetic route to produce 7-substituted derivatives of this compound. []
  • Relevance: Both ALIMTA and the target compound, 9-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine, contain the 7H-pyrrolo[2,3-d]pyrimidin scaffold. The presence of this common pharmacophore suggests potential similarities in their biological activities or targets.

N-{4-[2-(2-Amino-5,6-dihydro-4(3H)-oxo-7H-pyrrolo[2,3-d]pyrimidin-6-yl)- ethyl]benzoyl}-l-glutamic Acid

  • Compound Description: This research paper presents the synthesis of this compound as a ring-contracted analog of 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF). It demonstrates significant inhibitory activity against human lymphoblastic leukemia cell growth in vitro, primarily by inhibiting glycinamide ribonucleotide formyltransferase (GAR FTase) and affecting de novo purine biosynthesis. []
  • Relevance: This compound shares the core 7H-pyrrolo[2,3-d]pyrimidine structure with 9-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine. This structural similarity, combined with its role in purine biosynthesis inhibition, suggests that the target compound might also interact with similar biological pathways.

(E)-3-(4-(((1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)amino)methyl)phenyl)-N-hydroxyacrylamide (Compound B3)

  • Compound Description: Compound B3 is a potent histone deacetylase (HDAC) inhibitor, exhibiting significant anticancer effects against several tumor cell lines. It demonstrates activity against HDACs 1, 2, 3, 6, and 8 and shows improved antiproliferative effects compared to suberoylanilide hydroxamic acid (SAHA). Mechanistically, it induces G0/G1-phase cell cycle arrest and promotes apoptosis in cancer cells. []
  • Relevance: This compound, similar to 9-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine, utilizes the 7H-pyrrolo[2,3-d]pyrimidin-4-yl moiety as a central structural component. This shared feature could imply common binding interactions with biological targets, particularly those involved in cell proliferation and survival.

(S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

  • Compound Description: This compound is the subject of the research, focusing on identifying and characterizing its different crystalline forms (polymorphs). These forms, while chemically identical, can exhibit variations in physical properties, including solubility and stability, which are crucial for drug development. The research investigates Form B of the compound, analyzing its X-ray powder diffraction patterns and potential pharmaceutical applications, especially in treating cancer. []
  • Relevance: This compound, like 9-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine, features the 7H-pyrrolo[2,3-d]pyrimidin-4-yl group as a prominent structural element. This suggests that the two compounds might share similar pharmacophoric properties.

4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]-pyrimidin-7-yl)propanoic Acid

  • Compound Description: This compound, classified as an N(9)-functionalized 7-deazapurine, was synthesized through a regioselective N-alkylation reaction of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine. The study explored the lipophilicity of this compound and other related N(9)-functionalized purines and purine isosteres by calculating their logP values. []
  • Relevance: This compound, although lacking the piperazine ring present in 9-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine, shares the common 7H-pyrrolo[2,3-d]pyrimidine scaffold. This structural similarity places these compounds within the same broader chemical class and suggests potential overlap in their biological activities.

2,4-Diamino-5-substituted-pyrrolo[2,3-d]pyrimidines

  • Compound Description: This paper describes the synthesis and evaluation of a series of eight novel 2,4-diamino-5-(anilinomethyl)pyrrolo[2,3-d]pyrimidines as potential dihydrofolate reductase (DHFR) inhibitors. These non-classical antifolates were designed as potential therapeutic agents for diseases like toxoplasmosis and Pneumocystis pneumonia. []
  • Relevance: Although not a single specific compound, this group of 2,4-diamino-5-substituted-pyrrolo[2,3-d]pyrimidines shares the core pyrrolo[2,3-d]pyrimidine structure with the target compound, 9-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine. This shared scaffold suggests potential similarities in their binding affinity for DHFR, a key enzyme in folate metabolism and nucleotide biosynthesis.
  • Compound Description: This compound is a potent inhibitor of Janus kinases (JAKs), specifically targeting JAK1. It exhibits therapeutic potential for treating allergic reactions, atopic and allergic dermatitis, eczema, and pruritus. The research suggests potential applications in veterinary medicine for companion animals like dogs and livestock. []
  • Relevance: This compound and 9-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine both possess the 7H-pyrrolo[2,3-d]pyrimidin-4-yl pharmacophore.
  • Compound Description: This study focuses on designing and synthesizing compounds 2 and 4 as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), aiming to develop novel antitumor agents. []
  • Relevance: Compounds 2 and 4 share the pyrrolo[2,3-d]pyrimidin core with the target compound, 9-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine. This shared scaffold, coupled with their design as TS and DHFR inhibitors, suggests potential involvement in nucleotide biosynthesis pathways.

6-Ethynyl-N-phenyl-9H-purin-2-amine

  • Compound Description: This compound serves as a model system for exploring irreversible inhibition of the Nek2 kinase, a potential drug target for cancer therapy. The research focuses on capturing the ethynyl moiety within these heterocycles using N-acetylcysteine methyl ester, mimicking the interaction with cysteine residues in the kinase active site. The study delves into the kinetics of this reaction, providing insights into the reactivity of different ethynyl-heterocycles and their potential for developing novel Nek2 inhibitors. []
  • Relevance: While this compound lacks the pyrrolo[2,3-d]pyrimidine scaffold found in 9-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine, it is categorized alongside similar ethynyl-containing heterocyclic systems, highlighting the importance of this functional group in targeting specific kinases. This suggests potential applications of the target compound, or its derivatives, in kinase inhibition.

3-[(3S,4R)-3-methyl-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile

  • Compound Description: This compound exhibits potent inhibitory activity against vascular endothelial growth factor (VEGF)-induced increases in retinal blood vessel permeability. It shows promise as a therapeutic agent for various ocular diseases, including age-related macular degeneration, diabetic retinopathy, macular edema, neovascular maculopathy, retinal vein occlusion, and neovascular glaucoma. []
  • Relevance: This compound, like 9-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine, incorporates the 7H-pyrrolo[2,3-d]pyrimidin-4-yl group as a central structural component. This shared feature suggests a possible commonality in their binding interactions with biological targets, albeit in different therapeutic areas.
  • Compound Description: These four synthetic nucleotides are designed for achieving four base recognition by triplex-forming oligonucleotides at physiological pH. Each nucleotide targets a specific base pair: BAU for AT, MeP for GC, APP for CG, and S for TA. []
  • Relevance: Among these nucleotides, APP shares the pyrrolo[2,3-d]pyrimidine moiety with 9-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine.
  • Compound Description: These butylidene-linker model compounds are designed to study the impact of arene interactions on molecular conformation. The research uses NMR and crystallography to analyze how these compounds fold in solution and solid states, focusing on intramolecular π-π interactions and C-H···π interactions. []
  • Relevance: Both compound XIV and the target compound, 9-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine, incorporate the pyrrolo[2,3-d]pyrimidin structure. The research highlights the use of this structure in studying conformational behavior influenced by intramolecular interactions, suggesting that the target compound might exhibit similar properties.
  • Compound Description: Tofacitinib is a Janus kinase 3 (JAK3) inhibitor with therapeutic potential for treating dry eye syndrome. The research demonstrates that administering Tofacitinib significantly increases tear fluid production in mammals. [, ]
  • Relevance: Tofacitinib and the target compound, 9-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine, share the 7H-pyrrolo[2,3-d]pyrimidin-4-yl structural motif. ,

Properties

CAS Number

2549050-75-9

Product Name

9-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine

IUPAC Name

9-methyl-6-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]purine

Molecular Formula

C16H17N9

Molecular Weight

335.37 g/mol

InChI

InChI=1S/C16H17N9/c1-23-10-22-12-15(23)20-9-21-16(12)25-6-4-24(5-7-25)14-11-2-3-17-13(11)18-8-19-14/h2-3,8-10H,4-7H2,1H3,(H,17,18,19)

InChI Key

MUMGQISIWPLRNH-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC5=C4C=CN5

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC5=C4C=CN5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.